5-Bromo-2-methyl-3-(trifluoromethyl)benzamide
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Overview
Description
5-Bromo-2-methyl-3-(trifluoromethyl)benzamide: is an organic compound with the molecular formula C9H7BrF3NO It is a derivative of benzamide, featuring a bromine atom, a methyl group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)benzamide typically involves the bromination of 2-methyl-3-(trifluoromethyl)benzoic acid, followed by the conversion of the resulting brominated acid to the corresponding benzamide. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction parameters. The purification of the final product is achieved through crystallization or chromatography techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-methyl-3-(trifluoromethyl)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding sulfoxides or sulfones. Reduction reactions can convert the trifluoromethyl group to a difluoromethyl group.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted benzamides.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Difluoromethyl derivatives.
Scientific Research Applications
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, 5-Bromo-2-methyl-3-(trifluoromethyl)benzamide is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom and the benzamide moiety contribute to the compound’s binding affinity to its targets, resulting in the desired biological effects.
Comparison with Similar Compounds
- 5-Bromo-2-fluoro-N-(3-(trifluoromethyl)phenyl)benzamide
- 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid
- 5-Bromo-2-methyl-3-(trifluoromethyl)benzyl alcohol
Comparison: Compared to similar compounds, 5-Bromo-2-methyl-3-(trifluoromethyl)benzamide is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-methyl-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c1-4-6(8(14)15)2-5(10)3-7(4)9(11,12)13/h2-3H,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVXMWRHBAJDPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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